N-(2-Dimethylaminoethyl)-alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamide HCl
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Overview
Description
N-(2-dimethylaminoethyl)-2-hydroxy-N-methyl-2-phenyl-2-thiophen-2-ylacetamide hydrochloride is a complex organic compound with a diverse range of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a hydroxy group, a methyl group, a phenyl group, and a thiophenyl group, all attached to an acetamide backbone. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-dimethylaminoethyl)-2-hydroxy-N-methyl-2-phenyl-2-thiophen-2-ylacetamide hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-dimethylaminoethyl chloride hydrochloride with 2-hydroxy-N-methyl-2-phenyl-2-thiophen-2-ylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions, where the reactants are combined in a reactor and subjected to specific temperature and pressure conditions to optimize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-dimethylaminoethyl)-2-hydroxy-N-methyl-2-phenyl-2-thiophen-2-ylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2-dimethylaminoethyl)-2-hydroxy-N-methyl-2-phenyl-2-thiophen-2-ylacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of N-(2-dimethylaminoethyl)-2-hydroxy-N-methyl-2-phenyl-2-thiophen-2-ylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-dimethylethylamine hydrochloride: This compound shares the dimethylaminoethyl group but lacks the hydroxy, phenyl, and thiophenyl groups.
N-(2-Chloroethyl)dimethylamine hydrochloride: Similar in structure but with a chloroethyl group instead of the dimethylaminoethyl group.
2-Dimethylaminoethyl chloride hydrochloride: Contains the dimethylaminoethyl group but differs in the rest of the structure.
Uniqueness
N-(2-dimethylaminoethyl)-2-hydroxy-N-methyl-2-phenyl-2-thiophen-2-ylacetamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
37109-10-7 |
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Molecular Formula |
C17H23ClN2O2S |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-hydroxy-N-methyl-2-phenyl-2-thiophen-2-ylacetamide;hydrochloride |
InChI |
InChI=1S/C17H22N2O2S.ClH/c1-18(2)11-12-19(3)16(20)17(21,15-10-7-13-22-15)14-8-5-4-6-9-14;/h4-10,13,21H,11-12H2,1-3H3;1H |
InChI Key |
MLGFOYVBHZGRBK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C(=O)C(C1=CC=CC=C1)(C2=CC=CS2)O.Cl |
Origin of Product |
United States |
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